molecular formula C11H7BrF3NO B3006441 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 1375066-09-3

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B3006441
CAS No.: 1375066-09-3
M. Wt: 306.082
InChI Key: QWMITHZXPDYPGB-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one ( 1375066-09-3) is a functionalized quinoline derivative of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound features a bromo substituent at the 6-position, which serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies . The presence of the electron-withdrawing trifluoromethyl group at the 4-position is a common strategy in lead optimization, as it can enhance metabolic stability, improve binding affinity, and influence the compound's overall pharmacokinetic profile . Quinoline-based compounds have demonstrated remarkable potential in oncology research, exhibiting cytotoxicity through multiple mechanisms. These include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some quinoline derivatives function as topoisomerase inhibitors, disrupting essential DNA replication and transcription processes in cancer cells, similar to the natural product camptothecin and its synthetic analogs . Others have been reported to intercalate with DNA, cause mitochondrial dysfunction, or generate reactive oxygen species (ROS) to trigger cell death . This compound is presented as a valuable synthetic intermediate for researchers exploring these and other mechanisms in the pursuit of new therapeutic candidates. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMITHZXPDYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Methylation: Addition of a methyl group at the 8th position.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position.

    Cyclization: Formation of the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine or trifluoromethyl positions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .

1.2 Anti-Malarial Drug Development

The compound serves as a precursor in the synthesis of anti-malarial agents. Notably, it is involved in the preparation of mefloquine, a widely used drug against malaria caused by Plasmodium falciparum. The synthetic routes involving quinoline derivatives are crucial for developing effective treatments against malaria, particularly in regions facing drug resistance issues .

1.3 Potential Anti-Cancer Properties

Emerging studies suggest that quinoline derivatives may possess anti-cancer properties. The structural modifications introduced by bromine and trifluoromethyl groups could enhance the compound's ability to inhibit cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines, aiming to elucidate its mechanism of action and therapeutic potential .

Synthetic Methodologies

2.1 Synthesis of Quinoline Derivatives

This compound is synthesized through several methodologies, including the Knorr synthesis. This process allows for the formation of quinoline derivatives from readily available starting materials, making it a valuable compound in organic synthesis . The efficiency and yield of these synthetic routes are critical for scaling up production for pharmaceutical applications.

2.2 Use as a Building Block

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups facilitate further chemical modifications, enabling the development of novel compounds with tailored properties for specific applications .

Material Science Applications

3.1 Fluorescent Materials

The incorporation of trifluoromethyl groups into quinoline structures has been explored for developing fluorescent materials. These compounds can exhibit unique optical properties that are useful in various applications, including sensors and imaging agents . The photophysical characteristics of this compound are being investigated to assess their viability in optoelectronic devices.

3.2 Coordination Chemistry

The ability of quinolines to form complexes with metal ions makes them suitable candidates for coordination chemistry studies. Such complexes can have applications in catalysis and materials science, where metal-organic frameworks (MOFs) are increasingly being utilized for gas storage and separation technologies .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Quinoline DerivativesEvaluation of antimicrobial propertiesShowed effectiveness against E. coli and Staphylococcus aureus with varying MIC values depending on structural modifications .
Synthesis of Mefloquine from Quinoline DerivativesSynthetic route optimizationDeveloped a one-pot synthesis method improving yield and reducing steps compared to traditional methods .
Fluorescent Properties of TrifluoromethylquinolinesInvestigation into optical propertiesIdentified potential applications in sensor technology due to enhanced fluorescence under UV light .

Mechanism of Action

The mechanism of action for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinolin-2(1H)-one derivatives are structurally diverse, with variations in substituent type and position significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Properties/Applications Reference IDs
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one Br (6), CH₃ (8), CF₃ (4) High reactivity in Pd-catalyzed cross-couplings; potential anticoagulant activity
4-Chloro-8-methylquinolin-2(1H)-one Cl (4), CH₃ (8) Reactive 4-Cl group for nucleophilic substitutions (e.g., with sulfhydryl or amino groups)
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one NH₂ (6), CF₃ (4) Enhanced solubility and potential as a kinase inhibitor intermediate
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one F (6), CF₃ (4) Improved metabolic stability and antibacterial activity
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one NO₂ (6), CF₃ (4) Intermediate for reduction to amino derivatives; antitrypanosomal activity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one has higher lipophilicity than 4-hydroxy analogues (e.g., 6-bromo-4-hydroxy-2-phenylquinolin-2(1H)-one) .
  • Thermal Stability: Bromine and trifluoromethyl substituents improve thermal stability, as seen in the decomposition temperature (Tdec) of 8-amino-3-bromo-6-trifluoromethylquinolin-2(1H)-one (Tdec > 200°C) .

Biological Activity

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of bromine, methyl, and trifluoromethyl groups, may influence its reactivity and biological interactions.

The molecular formula of this compound is C11H7BrF3NOC_{11}H_{7}BrF_{3}NO, with a molar mass of approximately 306.08 g/mol. The compound is known for its stability and solubility under various conditions, making it suitable for further biological evaluations .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and metabolic stability, which are critical for its potential therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be elucidated .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain quinolinones exhibited significant activity against Mycobacterium tuberculosis, suggesting that similar compounds might also show efficacy against resistant strains .

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely studied. In vitro evaluations have shown that various quinoline-based compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. Specific studies on related compounds suggest that they may act by inhibiting topoisomerases or inducing oxidative stress in cancer cells .

Case Studies

Case Study 1: Antimycobacterial Activity
A series of quinolinone-thiosemicarbazone derivatives were synthesized and evaluated for their activity against M. tuberculosis. The results indicated that compounds structurally related to this compound exhibited promising antimycobacterial activity, with some derivatives outperforming standard treatments like isoniazid .

Case Study 2: Anticancer Evaluation
In a study focusing on the anticancer properties of quinoline derivatives, several compounds were tested against various cancer cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, indicating that this compound could serve as a lead compound for further development in anticancer research .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
6-Bromoquinolin-2(1H)-one Lacks methyl and trifluoromethyl groupsModerate antimicrobial activity
8-Methylquinolin-2(1H)-one Lacks bromine and trifluoromethyl groupsLimited anticancer properties
4-(Trifluoromethyl)quinolin-2(1H)-one Lacks bromine and methyl groupsExhibits some antimicrobial effects

The unique combination of bromine, methyl, and trifluoromethyl groups in this compound may confer enhanced biological activity compared to these structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal green synthesis methods for 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, and how do they compare to traditional approaches?

  • Methodological Answer : Traditional methods like the Skraup reaction often involve hazardous solvents or reagents, but computational studies (e.g., DFT calculations) enable the design of base-free aqueous pathways. For example, mechanistic investigations using Gaussian 16 and Gaussview software can predict reaction pathways, reducing trial-and-error experimentation . Green synthesis may involve substituting non-polar solvents with water or ionic liquids while maintaining regioselectivity. Evidence from fluorinated quinoline derivatives suggests that trifluoromethyl groups can stabilize intermediates, enabling milder reaction conditions .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be used to characterize this compound and confirm its purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the bromo group at position 6 deshields adjacent protons, as seen in δ 7.68–7.64 (m, 1H) for similar brominated quinolinones .
  • HRMS : Validate molecular weight (e.g., calculated m/z 282.9844 vs. observed 282.9845 for C₁₁H₁₀BrNO₃) to confirm stoichiometry .
  • IR : Detect carbonyl (C=O) stretches near 1730 cm⁻¹ and N–H vibrations around 3344 cm⁻¹ .
  • Purity : Use HPLC with UV detection (λ ~254 nm) to resolve impurities, ensuring ≥97% purity as per industrial standards .

Q. What are the common substituent effects of bromo, methyl, and trifluoromethyl groups on the compound’s reactivity and pharmacological activity?

  • Methodological Answer :

  • Bromo : Enhances electrophilic aromatic substitution but may reduce solubility. Position 6 bromination directs further functionalization to adjacent sites .
  • Trifluoromethyl : Increases metabolic stability and lipophilicity, as seen in derivatives with improved antioxidant activity .
  • Methyl : Steric effects at position 8 can influence hydrogen bonding with biological targets, as observed in molecular docking studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for brominated quinolinone derivatives?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing pathways. DFT-based transition-state analysis can identify energy barriers for bromination at position 6 vs. 7. For instance, comparing Gibbs free energy (ΔG‡) for bromine addition under aqueous vs. DMF conditions can explain yield variations. Solvent parameter databases (e.g., Kamlet-Taft) help correlate polarity with regioselectivity . Case studies on 6-bromo-3,4-dihydroquinolin-2(1H)-one show light sensitivity impacts reproducibility, necessitating controlled reaction environments .

Q. What mechanistic insights can quantum chemical calculations provide for the trifluoromethyl group’s role in stabilizing intermediates during synthesis?

  • Methodological Answer : Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals charge distribution at bond critical points. For 4-(trifluoromethyl)quinolin-2(1H)-one, the CF₃ group withdraws electron density via inductive effects, stabilizing carbocation intermediates in Friedel-Crafts alkylation. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between CF₃ and the quinoline ring, explaining accelerated cyclization in aqueous media .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., anticancer or antioxidant applications)?

  • Methodological Answer :

  • Structural Modifications : Introduce morpholine or piperidine moieties at position 3 to enhance binding to kinase targets, as demonstrated in linomide derivatives with IC₅₀ values <10 µM .
  • Antioxidant Activity : Substitute the 8-methyl group with acetylated benzyloxy chains (e.g., 5-acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy} derivatives), which show radical scavenging activity via O–H bond dissociation energy (BDE) calculations .
  • Validation : Use in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) and molecular dynamics simulations to predict pharmacokinetics .

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